Erythritol anhydride

概要

説明

Erythritol anhydride is a derivative of erythritol, a four-carbon sugar alcohol. Erythritol is commonly used as a low-calorie sweetener in various food products. This compound, on the other hand, is a chemical compound that has potential applications in organic synthesis and industrial processes. It is formed by the dehydration of erythritol, resulting in the removal of water molecules and the formation of an anhydride structure.

準備方法

Synthetic Routes and Reaction Conditions: Erythritol anhydride can be synthesized through the dehydration of erythritol. This process typically involves heating erythritol in the presence of a dehydrating agent such as acetic anhydride or sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the complete removal of water molecules and the formation of the anhydride.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade dehydrating agents and reactors designed to handle large volumes of reactants. The reaction is carried out under controlled conditions to maximize yield and purity.

化学反応の分析

Types of Reactions: Erythritol anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form erythritol.

Esterification: Reacts with alcohols to form esters.

Amidation: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Water, mild acidic or basic conditions.

Esterification: Alcohols, acidic catalysts such as sulfuric acid.

Amidation: Amines, basic catalysts such as pyridine.

Major Products Formed:

Hydrolysis: Erythritol.

Esterification: Erythritol esters.

Amidation: Erythritol amides.

科学的研究の応用

Key Properties

- Molecular Formula : CHO

- Molecular Weight : 120.10 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water and alcohols

Sweetener and Sugar Substitute

Erythritol anhydride is primarily recognized for its utility as a sweetener in food products. It provides a sweet taste without contributing to caloric intake, making it ideal for:

- Calorie-reduced foods

- Sugar-free candies

- Baked goods

Studies have demonstrated that erythritol can effectively replace sugar while maintaining desirable sensory characteristics such as flavor and texture. Its application extends to various formulations including:

- Tabletop sweeteners

- Beverages

- Chewing gum

Case Study: Erythritol in Dental Health

Research indicates that erythritol can inhibit dental plaque formation. A clinical study involving children and adults showed that daily consumption of erythritol-containing candies significantly reduced plaque levels compared to traditional sugars .

Functional Ingredient in Pharmaceuticals

This compound is also being explored as a bulking agent in freeze-dried pharmaceutical formulations. Its ability to enhance stability and improve the flowability of active ingredients makes it a valuable excipient. Notably, it can replace lactose in certain applications, reducing the risk of unwanted reactions between active pharmaceutical ingredients .

Phase Change Material (PCM)

Recent studies have investigated the use of this compound as a phase change material for thermal energy storage applications. Its ability to undergo phase transitions at moderate temperatures allows for effective heat management in systems such as:

- Solar thermal energy storage

- Waste heat recovery systems

Research findings suggest that erythritol can enhance thermal stability and efficiency when utilized in these applications .

Table: Summary of this compound Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Food Science | Sweetener in calorie-reduced products | Low-calorie alternative; maintains taste |

| Pharmaceuticals | Bulking agent for freeze-dried drugs | Enhances stability; reduces reaction risks |

| Materials Science | Phase change material | Effective thermal energy storage |

作用機序

The mechanism of action of erythritol anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The anhydride group is highly reactive and undergoes nucleophilic acyl substitution reactions. In these reactions, the nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to form the final product and release a leaving group.

類似化合物との比較

Erythritol anhydride can be compared with other anhydrides and sugar alcohol derivatives:

Xylitol Anhydride: Similar in structure but derived from xylitol.

Sorbitol Anhydride: Derived from sorbitol, another sugar alcohol.

Mannitol Anhydride: Derived from mannitol, used in similar applications.

Uniqueness: this compound is unique due to its specific reactivity and the properties imparted by the erythritol backbone. Its low-calorie nature and compatibility with various chemical reactions make it a valuable compound in both research and industrial applications.

生物活性

Erythritol anhydride, a derivative of erythritol, has garnered attention for its potential biological activities and implications in health. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological effects, metabolic pathways, and safety considerations.

Erythritol is a sugar alcohol that occurs naturally in various fruits and fermented foods. It is primarily produced through fermentation processes involving specific yeasts. This compound is formed when erythritol loses a water molecule, resulting in a cyclic structure that may influence its biological activity.

Metabolic Pathways:

- Erythritol is absorbed efficiently in the small intestine (60%-90%) and is excreted unchanged in urine .

- It can be metabolized to erythronate, although this occurs to a limited extent .

- Recent studies indicate that erythritol can be produced endogenously through the pentose phosphate pathway (PPP) in humans .

Cardiovascular Effects

Recent research has raised concerns about the cardiovascular implications of erythritol consumption. A study by Cleveland Clinic researchers demonstrated that erythritol significantly increases platelet reactivity, which could elevate the risk of thrombosis and cardiovascular events such as heart attacks and strokes .

Key Findings:

- Plasma levels of erythritol increased over 1,000-fold after consumption, correlating with heightened platelet aggregation .

- In vitro studies showed that erythritol enhances thrombus formation in human blood samples under physiological conditions .

Antioxidant Properties

Erythritol exhibits antioxidant activity due to its hydroxyl groups, which act as hydrogen donors. This property has been investigated for potential applications in food preservation and health supplements .

Research Insights:

- Erythritol's antioxidant capacity was confirmed through various assays, indicating its potential role in mitigating oxidative stress in biological systems .

Oral Health Implications

Erythritol has been studied for its effects on oral health, particularly regarding dental caries. Some studies suggest that it may inhibit the growth of cariogenic bacteria like Streptococcus mutans, thereby reducing the incidence of cavities .

Clinical Studies:

- A three-year trial indicated lower caries rates among children consuming erythritol compared to those using other polyols .

- However, results were mixed regarding long-term benefits after cessation of erythritol use.

Safety and Allergic Reactions

While erythritol is generally recognized as safe (GRAS), rare allergic reactions have been reported. Symptoms include urticaria, coughing, and wheezing .

Summary of Research Findings

特性

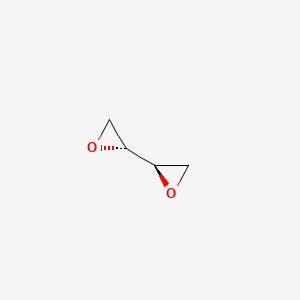

IUPAC Name |

(2S)-2-[(2R)-oxiran-2-yl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIVKAOQEXOYFY-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)[C@@H]2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031782 | |

| Record name | Erythritol anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

291 °F at 760 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

114 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

3.9 mmHg at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

298-18-0, 564-00-1 | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | rel-(2R,2′S)-2,2′-Bioxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythritol anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Diepoxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythritol anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-diepoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-Bioxirane, (2R,2'S)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIEPOXYBUTANE, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PFZ3Z96CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

39 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main metabolic pathway of 1,3-butadiene in rat liver microsomes and how is meso-diepoxybutane involved?

A1: In rat liver microsomes, 1,3-butadiene is initially metabolized to butadiene monoxide. This epoxide is then further transformed into two key products: [] * 3-butene-1,2-diol: Formed through the action of microsomal epoxide hydrolase on butadiene monoxide. [] * Meso-diepoxybutane (meso-DEB) and (+/-)-diepoxybutane (DEB): Formed by the oxidation of butadiene monoxide by specific cytochrome P450 enzymes. [] Interestingly, meso-DEB is preferentially hydrolyzed in rat liver microsomes compared to (+/-)-DEB. []

Q2: Which human cytochrome P450 enzymes are involved in the metabolism of butadiene monoxide to diepoxybutane?

A2: Research using cDNA-expressed human enzymes has shown that cytochrome P450 2E1, 2A6, and 2C9 can oxidize butadiene monoxide to both meso-diepoxybutane (meso-DEB) and (+/-)-diepoxybutane (DEB). [] * CYP2E1 shows the highest rate of total DEB formation. []* CYP2A6 and CYP2E1 preferentially produce meso-DEB. [] * CYP2C9 produces both isomers in roughly equal amounts. []

Q3: Are there any significant species differences in the metabolism of butadiene monoxide and diepoxybutane?

A3: Yes, there are important differences observed between mice, rats, and humans: []

- DEB formation: While mouse liver microsomes demonstrate the highest Vmax/Km ratio for total DEB formation, rat and human liver microsomes show lower rates. []

- DEB hydrolysis: Human liver microsomes display a greater capacity for DEB hydrolysis compared to rat liver microsomes. Notably, DEB hydrolysis is not detectable in mouse liver microsomes. []

- Stereoselectivity: Both rat and human liver microsomes exhibit preferential hydrolysis of meso-DEB over (+/-)-DEB. []

Q4: Aside from its role as a metabolite, are there any other applications of meso-erythritol anhydride (meso-diepoxybutane)?

A4: Meso-erythritol anhydride, also known as meso-diepoxybutane, has shown potential as a crystalline bulking agent in freeze-dried pharmaceutical formulations. [] Its high crystallization propensity, along with D-mannitol, makes it a promising candidate for this application. [] The specific crystalline structure formed depends on the cooling method used during the freeze-drying process, impacting the texture of the final product. []

Q5: Can meso-diepoxybutane be used as a building block for synthesizing complex molecules?

A5: Yes, meso-diepoxybutane can be utilized as a starting material in organic synthesis. For instance, it can undergo a ring-opening reaction with azide ions, followed by propargylation and a double 1,3-dipolar intramolecular cycloaddition, leading to the formation of a novel bis(1,2,3-triazolo-1,4-oxazine) compound. [] This reaction sequence highlights the potential of meso-diepoxybutane for constructing complex heterocyclic structures with potential biological activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。